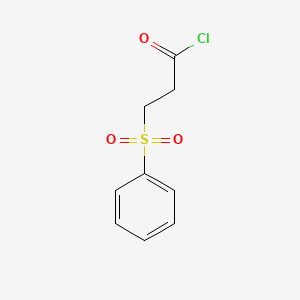

3-(Phenylsulfonyl)propanoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(Phenylsulfonyl)propanoyl chloride” is a chemical compound with the molecular formula C9H9ClO3S . It has a molecular weight of 232.69 . It is a solid substance .

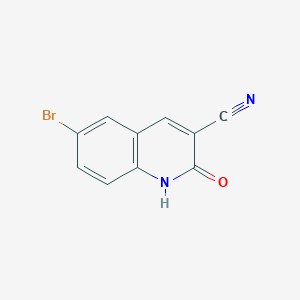

Molecular Structure Analysis

The InChI code for “3-(Phenylsulfonyl)propanoyl chloride” is 1S/C9H9ClO3S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-5H,6-7H2 . This code represents the molecular structure of the compound. The compound consists of a phenylsulfonyl group attached to a propanoyl chloride group .

Physical And Chemical Properties Analysis

“3-(Phenylsulfonyl)propanoyl chloride” has a molecular weight of 232.68 g/mol . It has a computed XLogP3-AA value of 1.6, which is a measure of its hydrophobicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 231.9960930 g/mol . The topological polar surface area is 59.6 Ų . It has a heavy atom count of 14 .

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceutical Compounds

3-(Phenylsulfonyl)propanoyl chloride is utilized in the synthesis of various pharmaceutical compounds. Its reactivity as an acyl chloride makes it a valuable intermediate in creating sulfonyl derivatives, which are prevalent in many therapeutic drugs. For instance, it can be used to synthesize thiazolidine derivatives, which have shown diverse therapeutic and pharmaceutical activities .

Material Science Applications

In material science, this compound serves as a precursor for designing polymers and co-polymers with specific properties. Its ability to introduce sulfonyl groups into polymers can enhance their thermal stability and chemical resistance, making them suitable for high-performance materials .

Environmental Science

3-(Phenylsulfonyl)propanoyl chloride can be involved in environmental science research, particularly in the study of chemical interactions within ecosystems. Its role in synthesizing compounds that can act as markers or probes helps in tracing pollution pathways and understanding the environmental fate of various chemicals .

Analytical Chemistry

In analytical chemistry, this compound is used to modify chemical structures to enhance their detectability and quantification in complex mixtures. It can be part of the synthesis of analytical reagents or standards that are crucial for accurate measurement and analysis .

Biochemistry Research

This chemical is significant in biochemistry for studying enzyme-catalyzed reactions where sulfonyl groups play a role. It can be used to investigate the mechanisms of sulfonation reactions, which are vital for understanding metabolic pathways and drug metabolism .

Industrial Chemical Synthesis

Industrially, 3-(Phenylsulfonyl)propanoyl chloride is used in the synthesis of fine chemicals. It can act as an intermediate in the production of dyes, fragrances, and other specialty chemicals. Its reactive chloride group allows it to easily engage in further chemical transformations, making it a versatile building block in industrial chemistry .

Mecanismo De Acción

Target of Action

It’s known that compounds with similar structures are often used in organic synthesis, particularly in reactions involving carbon-carbon bond formation .

Mode of Action

It’s worth noting that benzylic halides, which have a similar structure, typically react via an sn1 or sn2 pathway, depending on the classification of the alkyl halide portion of the molecule .

Biochemical Pathways

Similar compounds are known to be involved in various organic synthesis reactions .

Result of Action

It’s known that similar compounds are often used in organic synthesis, suggesting that they may play a role in the formation of new compounds .

Propiedades

IUPAC Name |

3-(benzenesulfonyl)propanoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-5H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPZGKMLYCRNKCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50555595 |

Source

|

| Record name | 3-(Benzenesulfonyl)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3445-53-2 |

Source

|

| Record name | 3-(Benzenesulfonyl)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1283160.png)